1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
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Overview
Description
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a chemical compound with a unique structure that includes a chlorosulfanyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfanyl groups into other molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Sulfonyl chlorides: Commonly used in the synthesis of sulfonamides and other derivatives.
Thiols: Compounds containing a thiol group, which can be formed by the reduction of chlorosulfanyl groups.
Uniqueness
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring with a chlorosulfanyl group
Properties
CAS No. |
88595-23-7 |
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Molecular Formula |
C6H6ClNO2S |
Molecular Weight |
191.64 g/mol |
IUPAC Name |
(3,4-dimethyl-2,5-dioxopyrrol-1-yl) thiohypochlorite |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(2)6(10)8(11-7)5(3)9/h1-2H3 |
InChI Key |
TZEQHOIUQCHNPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)SCl)C |
Origin of Product |
United States |
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